molecular formula C11H11NO3 B13986231 Methyl 2-(cyanomethyl)-4-methoxybenzoate

Methyl 2-(cyanomethyl)-4-methoxybenzoate

Cat. No.: B13986231
M. Wt: 205.21 g/mol
InChI Key: NITFSZRXVSCESO-UHFFFAOYSA-N
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Description

Methyl 2-(cyanomethyl)-4-methoxybenzoate is an organic compound with the molecular formula C11H11NO3 It is a derivative of benzoic acid and contains a cyanomethyl group and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(cyanomethyl)-4-methoxybenzoate can be synthesized through several methods. One common approach involves the cyanoacetylation of amines. This process typically involves the reaction of methyl cyanoacetate with substituted aryl or heteryl amines under various conditions. For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of catalysts, solvents, and reaction parameters can significantly impact the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(cyanomethyl)-4-methoxybenzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the cyano and methoxy groups.

Common Reagents and Conditions

    Oxidation: Oxidation reactions may involve reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in appropriate solvents.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation. Common reagents include halogens, alkylating agents, and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyano group may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives.

Mechanism of Action

The mechanism of action of methyl 2-(cyanomethyl)-4-methoxybenzoate and its derivatives involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific derivative and its intended application. Detailed studies on the molecular interactions and pathways are essential to understand the compound’s effects fully.

Comparison with Similar Compounds

Methyl 2-(cyanomethyl)-4-methoxybenzoate can be compared with other similar compounds, such as:

    Methyl 2-(cyanomethyl)benzoate: Lacks the methoxy group, which may affect its reactivity and applications.

    Methyl 4-methoxybenzoate:

    Methyl 2-(cyanomethyl)-4-hydroxybenzoate: Contains a hydroxy group instead of a methoxy group, leading to different reactivity and biological activities.

The presence of both the cyano and methoxy groups in this compound makes it unique and versatile for various applications.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 2-(cyanomethyl)-4-methoxybenzoate

InChI

InChI=1S/C11H11NO3/c1-14-9-3-4-10(11(13)15-2)8(7-9)5-6-12/h3-4,7H,5H2,1-2H3

InChI Key

NITFSZRXVSCESO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)OC)CC#N

Origin of Product

United States

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